molecular formula C27H38N2O2 B15020676 N'-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide

N'-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide

Cat. No.: B15020676
M. Wt: 422.6 g/mol
InChI Key: RVJXDYITFAVSGT-WEMUOSSPSA-N
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Description

N’-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they are known for their versatility in forming stable complexes with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compound.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and carbonyl compound.

    Substitution: Substituted derivatives with different functional groups replacing the phenoxy group.

Scientific Research Applications

N’-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The Schiff base moiety allows for the formation of hydrogen bonds and other interactions that can influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide is unique due to its specific phenoxyphenyl group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets .

Properties

Molecular Formula

C27H38N2O2

Molecular Weight

422.6 g/mol

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]tetradecanamide

InChI

InChI=1S/C27H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-15-21-27(30)29-28-23-24-17-16-20-26(22-24)31-25-18-13-12-14-19-25/h12-14,16-20,22-23H,2-11,15,21H2,1H3,(H,29,30)/b28-23+

InChI Key

RVJXDYITFAVSGT-WEMUOSSPSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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